Cas no 2172439-33-5 (5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one
- EN300-1289219
- 2172439-33-5
-
- インチ: 1S/C9H9NOS/c1-5-2-3-7-6(4-5)8(12)9(11)10-7/h2-4,8,12H,1H3,(H,10,11)
- InChIKey: PWEYTXMBJNDHJV-UHFFFAOYSA-N
- ほほえんだ: SC1C(NC2C=CC(C)=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 179.04048508g/mol
- どういたいしつりょう: 179.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30.1Ų
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289219-100mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1289219-250mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1289219-1000mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1289219-2500mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1289219-10000mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1289219-5000mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1289219-50mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1289219-500mg |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1289219-1.0g |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |
2172439-33-5 | 1g |
$0.0 | 2023-06-07 |
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-oneに関する追加情報
Introduction to 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS No. 2172439-33-5)
5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one, also known by its CAS number 2172439-33-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one make it an intriguing candidate for various drug discovery and development projects.
The molecular structure of 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one consists of a substituted indole ring with a methyl group at the 5-position and a sulfanyl (thio) group at the 3-position. These functional groups contribute to the compound's chemical reactivity and biological properties. The presence of the sulfanyl group, in particular, can enhance the compound's ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold for designing new drugs.
Recent studies have highlighted the potential of 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory effects, 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one have also been studied to assess its suitability as a drug candidate. Research indicates that this compound has favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. Furthermore, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the context of drug discovery, the structural flexibility and synthetic accessibility of 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one make it an attractive starting point for lead optimization. Chemists can modify the substituents on the indole ring to fine-tune the compound's pharmacological profile and improve its therapeutic index. This approach has led to the development of several analogs with enhanced potency and selectivity against specific targets.
The potential applications of 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one extend beyond traditional small molecule drugs. For example, this compound can be incorporated into prodrug strategies to enhance its delivery to specific tissues or cells. Prodrugs are inactive precursors that are converted into active drugs within the body through enzymatic or chemical processes. By designing prodrugs based on 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one, researchers can achieve better targeting and reduced side effects.
In conclusion, 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS No. 2172439-33-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a valuable scaffold for developing new drugs with improved therapeutic efficacy and safety profiles. Ongoing research continues to explore its full potential in various disease areas, paving the way for innovative treatments in the future.
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